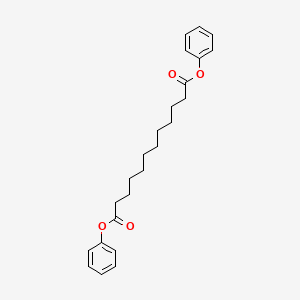
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromomethyl group, a chloro group, and an ethylbutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the chloro and ethylbutoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron(III) bromide or aluminum chloride to facilitate the bromination and substitution processes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Reduction: Formation of 2-(methyl)-4-chloro-1-(2-ethylbutoxy)Benzene.
Substitution: Formation of 2-(substituted methyl)-4-chloro-1-(2-ethylbutoxy)Benzene derivatives.
科学的研究の応用
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The chloro and ethylbutoxy groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(bromomethyl)-4-chloro-1-(2-methylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-propylbutoxy)Benzene
- 2-(bromomethyl)-4-chloro-1-(2-isobutylbutoxy)Benzene
Uniqueness
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)Benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. The presence of the ethylbutoxy group, in particular, may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
特性
分子式 |
C13H18BrClO |
|---|---|
分子量 |
305.64 g/mol |
IUPAC名 |
2-(bromomethyl)-4-chloro-1-(2-ethylbutoxy)benzene |
InChI |
InChI=1S/C13H18BrClO/c1-3-10(4-2)9-16-13-6-5-12(15)7-11(13)8-14/h5-7,10H,3-4,8-9H2,1-2H3 |
InChIキー |
WALJBYLKVFNWDZ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)COC1=C(C=C(C=C1)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)

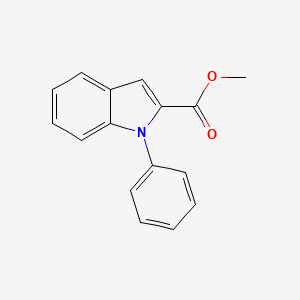
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
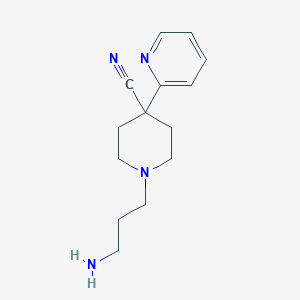
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)
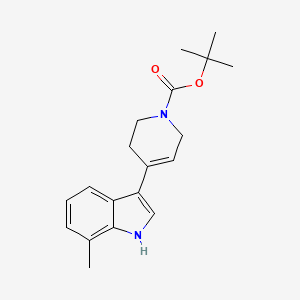
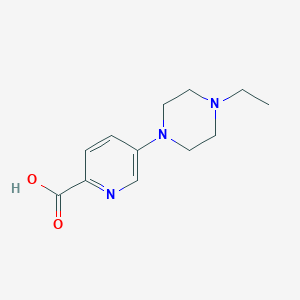
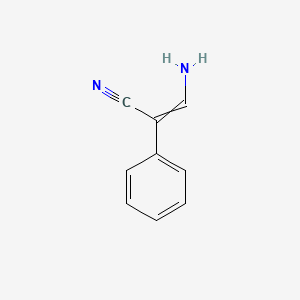

![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
